

Application Note: Structural Elucidation of Quetiapine Dimer Impurity-d8 using LC-MS/MS

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Compound of Interest		
Compound Name:	Quetiapine Dimer Impurity-d8	
Cat. No.:	B15557811	Get Quote

Abstract

This application note details a robust Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the structural elucidation of a deuterated dimer impurity of Quetiapine, specifically **Quetiapine Dimer Impurity-d8**. The positive electrospray ionization (ESI) technique coupled with tandem mass spectrometry provides high sensitivity and specificity for the detection and fragmentation of this impurity.[1][2] This document provides a comprehensive protocol for the chromatographic separation and mass spectrometric analysis, along with a proposed fragmentation pathway for the impurity. The methodologies and data presented herein are intended to guide researchers, scientists, and drug development professionals in the identification and characterization of similar process-related or degradation impurities in active pharmaceutical ingredients (APIs).

Introduction

Quetiapine is an atypical antipsychotic medication used in the treatment of schizophrenia and bipolar disorder.[2] During the synthesis and storage of Quetiapine, various impurities can form, which may impact the safety and efficacy of the drug product.[2] Regulatory agencies require stringent control and characterization of these impurities. One such process-related impurity is a dimeric species. The use of deuterated standards, such as Quetiapine-d8, is common in quantitative bioanalysis.[3] However, deuterated analogues of impurities can also be present and require characterization. This application note focuses on the structural elucidation of a deuterated dimer impurity of Quetiapine (Quetiapine Dimer Impurity-d8) using LC-MS/MS. The structure of the non-deuterated dimer impurity, 11,11'-(Piperazine-1,4-diyl)bis(dibenzo[b,f]



[1][4]thiazepine), has been previously reported.[5][6] The "d8" designation in this context is presumed to refer to the eight deuterium atoms on the two ethylene groups of the piperazine rings, a common deuteration pattern for Quetiapine internal standards.

Experimental Protocols Sample Preparation

A stock solution of the **Quetiapine Dimer Impurity-d8** reference standard was prepared by dissolving 1.0 mg of the substance in 1.0 mL of methanol to achieve a concentration of 1 mg/mL. A working solution of 10 μ g/mL was prepared by diluting the stock solution with a 50:50 mixture of methanol and water.

Liquid Chromatography

- System: High-Performance Liquid Chromatography (HPLC) system with a UV detector.
- Column: C18 reverse-phase column (4.6 x 150 mm, 3.5 μm particle size).[4]
- Mobile Phase A: 0.1% Formic acid in water.
- Mobile Phase B: 0.1% Formic acid in acetonitrile.
- Gradient:

o 0-5 min: 30% B

5-25 min: 30% to 90% B

25-30 min: 90% B

30.1-35 min: 30% B (re-equilibration)

Flow Rate: 0.8 mL/min.

Injection Volume: 10 μL.

Column Temperature: 30°C.



• UV Detection: 254 nm.

Mass Spectrometry

- System: A triple quadrupole or Q-TOF mass spectrometer equipped with an electrospray ionization (ESI) source.[7]
- Ionization Mode: Positive Electrospray Ionization (ESI+).
- · Capillary Voltage: 3.5 kV.
- Source Temperature: 150°C.
- Desolvation Temperature: 350°C.
- Desolvation Gas Flow: 800 L/hr.
- · Cone Gas Flow: 50 L/hr.
- Acquisition Mode: Full scan (MS) and product ion scan (MS/MS).
- MS Scan Range: m/z 100-1000.
- Collision Gas: Argon.
- Collision Energy: Ramped from 20 to 40 eV for fragmentation.

Data Presentation

The analysis of the **Quetiapine Dimer Impurity-d8** by LC-MS/MS is expected to yield the following quantitative data.

Parameter	Expected Value
Precursor Ion [M+H]+ (m/z)	513.2
Retention Time (min)	Approx. 18-22

The proposed major fragment ions in the MS/MS spectrum are summarized in the table below.

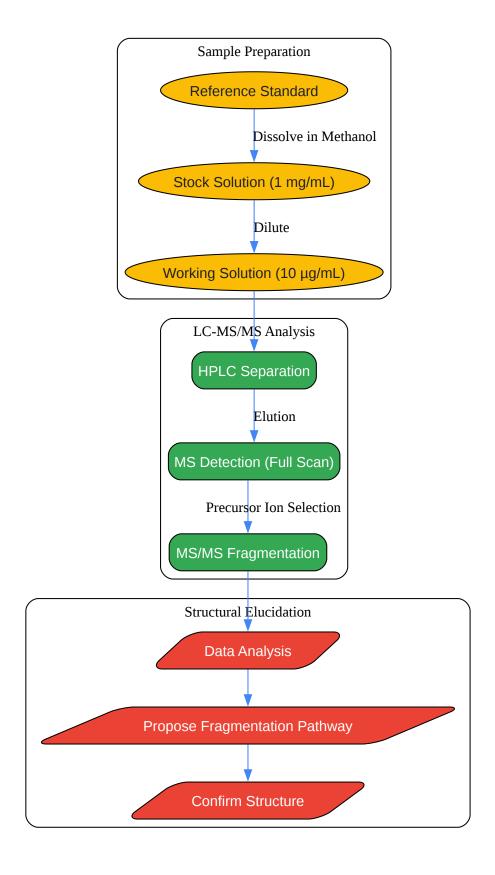


Proposed Fragment Ion	Structure	Expected m/z
[M+H - C13H8NS]+	Deuterated dibenzo[b,f][1] [4]thiazepine-piperazine fragment	314.2
[C13H8NS]+	Dibenzo[b,f][1][4]thiazepine fragment	210.0
[C15H13N2S-d4]+	Deuterated piperazine- thiazepine fragment	261.1
[C ₄ H ₉ N-d4] ⁺	Deuterated piperazine fragment	90.1

Visualization of Experimental Workflow and Fragmentation

The following diagrams illustrate the experimental workflow and the proposed fragmentation pathway for the **Quetiapine Dimer Impurity-d8**.

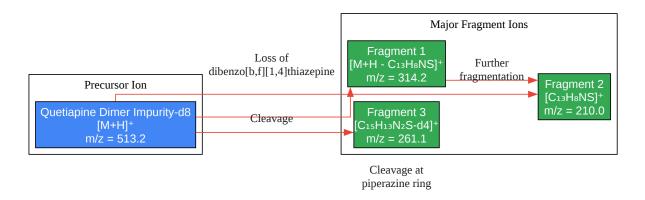




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Caption: Experimental workflow for the structural elucidation of **Quetiapine Dimer Impurity- d8**.



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Caption: Proposed fragmentation pathway for **Quetiapine Dimer Impurity-d8** in positive ESI-MS/MS.

Discussion

The structural elucidation of impurities is a critical aspect of drug development and quality control. The LC-MS/MS method presented here is designed to be a powerful tool for this purpose. The chromatographic conditions are selected to achieve good separation of the dimer impurity from the parent drug and other related substances. The mass spectrometric parameters are optimized for sensitive detection and effective fragmentation of the target analyte.

The proposed fragmentation pathway is based on the known fragmentation patterns of Quetiapine and similar compounds.[7][8][9] The primary cleavage is expected to occur at the piperazine ring and the bonds connecting it to the dibenzo[b,f][1][4]thiazepine moieties. The presence of deuterium atoms on the piperazine rings will result in characteristic mass shifts in the fragment ions, which can be used to confirm the location of deuteration. High-resolution



mass spectrometry (Q-TOF) can be employed to provide elemental composition data for the precursor and fragment ions, further increasing the confidence in the structural assignment.[4]

Conclusion

This application note provides a detailed protocol and theoretical framework for the structural elucidation of **Quetiapine Dimer Impurity-d8** using LC-MS/MS. The combination of chromatographic separation and tandem mass spectrometry offers a highly specific and sensitive approach for the identification and characterization of this and other related impurities. The presented workflow and fragmentation pathway can serve as a valuable resource for analytical scientists working in the pharmaceutical industry.

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